molecular formula C43H78NO9P B2927265 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

Cat. No.: B2927265
M. Wt: 784.1 g/mol
InChI Key: ICSHQSNRXGUFHT-AQLFUWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid at the sn-2 position. This compound is produced via the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE by the enzyme 15-lipoxygenase . It plays a significant role in various biological processes and has been the subject of extensive scientific research.

Mechanism of Action

Target of Action

The primary target of 18:0/15-Hete-PE is the enzyme 15-Lipoxygenase-1 (15LO1) . This enzyme catalyzes the conversion of polyunsaturated fatty acids (PUFAs) to their corresponding hydroperoxy derivatives . In human macrophages, 15LO1 generates specific phospholipid oxidation products crucial for orchestrating the nonimmunogenic removal of apoptotic cells and synthesizing precursor lipids required for the production of specialized pro-resolving mediators .

Mode of Action

18:0/15-Hete-PE is a product of the 15LO1 enzyme . The compound is generated when 15LO1 interacts with arachidonic acid . Both 15LO1 and 15-Hete-PE act as signaling molecules, interacting with phosphatidylethanolamine-binding protein 1 (PEBP1) to activate the ERK pathway . This results in the induction of interleukin (IL)-4 receptor α (IL-4Rα) downstream pathways .

Biochemical Pathways

The generation of 18:0/15-Hete-PE is part of the broader biochemical pathway involving the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) by 15LO1 . This pathway is involved in various inflammatory diseases . The activation of the ERK pathway by 15-Hete-PE leads to the induction of IL-4Rα downstream pathways , which play a significant role in immune responses.

Pharmacokinetics

It is known that the compound is generated in vitro when human airway epithelial cells (haecs) are exposed to il-13 for 7 days . The generation of 15-Hete-PE persists even after the removal of IL-13 , suggesting that the compound may have a relatively long half-life in the body.

Result of Action

The action of 18:0/15-Hete-PE leads to several molecular and cellular effects. For instance, it has been shown to regulate goblet cell differentiation and mucin secretion in HAECs . This is particularly relevant in the context of asthma, where goblet cell hyperplasia and mucus hypersecretion are common features .

Action Environment

The action of 18:0/15-Hete-PE can be influenced by various environmental factors. For example, the presence of type-2 inflammation can enhance the effects of 15-Hete-PE on goblet cell differentiation and mucin secretion . Moreover, the compound’s action is also dependent on the presence of IL-13 , suggesting that its efficacy and stability may vary depending on the cytokine environment.

Biochemical Analysis

Cellular Effects

The generation of 18:0/15-Hete-PE has significant effects on various types of cells and cellular processes. For instance, in human airway epithelial cells (HAECs), 18:0/15-Hete-PE regulates goblet cell differentiation and mucin secretion, which are critically relevant to asthma . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 18:0/15-Hete-PE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 18:0/15-Hete-PE acts as a signaling molecule, interacting with PEBP1 to activate ERK, thus resulting in the induction of IL-4Rα downstream pathways .

Temporal Effects in Laboratory Settings

The effects of 18:0/15-Hete-PE can change over time in laboratory settings. For instance, IL-13 stimulation induces the expression of 15LO1 and preferentially generates 15-HETE-PE in vitro, both of which persist after removal of IL-13 .

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHQSNRXGUFHT-AQLFUWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78NO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 2
Reactant of Route 2
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 3
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 4
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 5
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 6
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

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